3,5-Diaminonitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Application: 5-Nitrobenzene-1,3-diamine is used in the synthesis of nitroarenes by oxidation of aryl amines . Nitroarenes are versatile building blocks for the synthesis of relevant chemicals, including pharmaceuticals, dyes, materials, and perfumes .

Method of Application: The direct oxidation of primary amines represents an attractive alternative route for the synthesis of nitro derivatives . This protocol was applied to the synthesis of nitrobenzene, 1-chloro-4-nitrobenzene, and 1,4-dinitrobenzene .

Results: The yields for the synthesis of nitrobenzene, 1-chloro-4-nitrobenzene, and 1,4-dinitrobenzene were 66%, 92%, and 68% respectively .

Agrochemical Development

Application: 5-Nitrobenzene-1,3-diamine finds its way into the realm of agrochemical development . Its integration into the synthesis of advanced crop protection agents contributes to the creation of more potent and selective pesticides .

Material Science

Application: 3,5-Diaminonitrobenzene is used in the synthesis of homopolyimides based on 3,5-diaminobenzoic acid . These polymers show properties useful in modern high-tech areas: thermal stability, high mechanical characteristics at elevated and low temperatures, and radiation resistance .

Method of Application: Homopolyimides based on 3,5-diaminobenzoic acid and different tetracarboxylic acid dianhydrides have been synthesized by one-step high-temperature polycondensation in N-methyl-2-pyrrolidone .

Results: The effect of the dianhydride structure on the properties of the obtained polymers has been studied and the possibility of their use in situ to manufacture highly thermostable primary coatings for quartz waveguides has been shown .

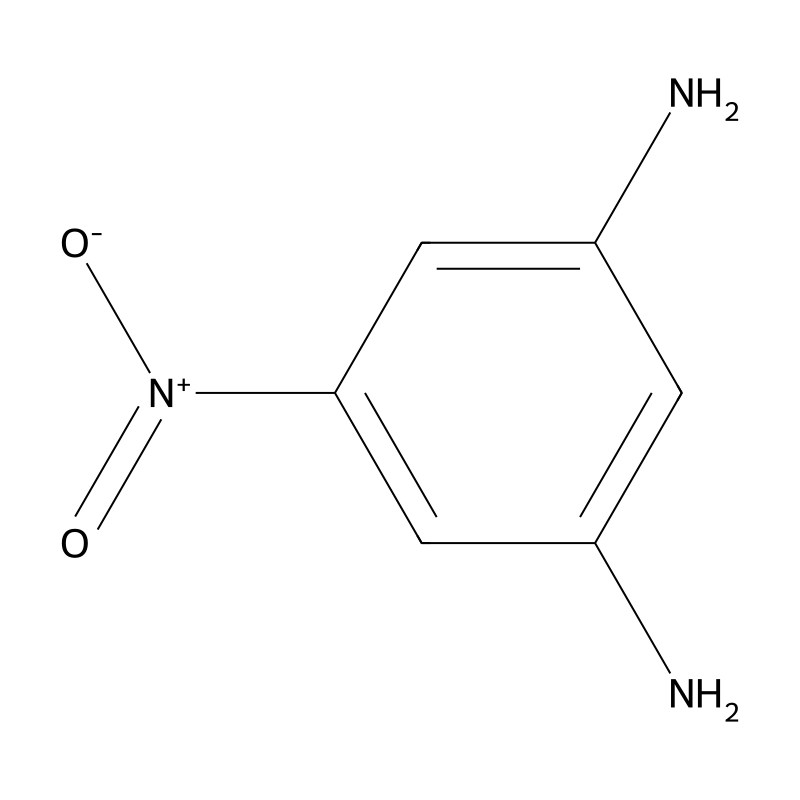

3,5-Diaminonitrobenzene, with the chemical formula C₆H₇N₃O₂, is an aromatic compound characterized by two amino groups and one nitro group attached to a benzene ring. It appears as a yellow crystalline solid at room temperature and has a melting point of approximately 162 °C. The compound is notable for its unique structure, which includes both electron-donating (amino) and electron-withdrawing (nitro) groups, making it an interesting subject for various chemical and biological studies .

- Reduction Reactions: The nitro group can be reduced to an amine under certain conditions, which can lead to the formation of different derivatives.

- Substitution Reactions: The amino groups can undergo electrophilic aromatic substitution, allowing for further functionalization of the benzene ring.

- Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.

These reactions highlight the compound's versatility in synthetic organic chemistry .

3,5-Diaminonitrobenzene can be synthesized through several methods:

- Reduction of 3,5-Dinitroaniline: This involves reducing the nitro groups of 3,5-dinitroaniline using reducing agents such as iron or zinc in acidic conditions.

- Ammonolysis of Chloronitrobenzene: Chloronitrobenzene can be treated with ammonia to yield 3,5-diaminonitrobenzene after subsequent reduction steps .

- Byproduct Formation: It is also formed as a byproduct during the synthesis of other compounds like 2,4,6-trinitrotoluene (TNT) .

3,5-Diaminonitrobenzene has various applications in different fields:

- Dyes and Pigments: It is used as an intermediate in the production of azo dyes and other coloring agents.

- Pharmaceuticals: Its derivatives are explored for potential use in medicinal chemistry due to their biological activities.

- Research: The compound serves as a model for studying reaction mechanisms and properties of similar aromatic compounds .

Several compounds share structural similarities with 3,5-diaminonitrobenzene. Below is a comparison highlighting its uniqueness:

The presence of both amino and nitro groups in 3,5-diaminonitrobenzene distinguishes it from these similar compounds, providing unique reactivity and potential applications.

3,5-Diaminonitrobenzene (CAS RN 5042-55-7), also known as 5-nitro-1,3-benzenediamine, was first synthesized in the early 20th century as part of broader investigations into nitroaromatic compounds. Its structure comprises a benzene ring substituted with two amino groups (-NH₂) at the 1 and 3 positions and a nitro group (-NO₂) at the 5 position (Figure 1). Early characterization efforts identified its molecular formula as C₆H₇N₃O₂ and a molecular mass of 153.14 g/mol. Initial physical property analyses reported a melting point range of 140–159°C, with variations attributed to purification methods.

Table 1: Key Physical Properties of 3,5-Diaminonitrobenzene

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₇N₃O₂ | |

| Molecular Weight | 153.14 g/mol | |

| Melting Point | 140–159°C | |

| Boiling Point | 427°C (predicted) | |

| Density | 1.446 g/cm³ (predicted) |

Historical Applications in Chemical Research

3,5-Diaminonitrobenzene has served as a critical intermediate in organic synthesis. Its primary historical applications include:

- Dye Manufacturing: As a precursor for azo dyes, leveraging its amino and nitro groups to form chromophores.

- Pharmaceutical Intermediates: Used in synthesizing heterocyclic compounds, such as benzimidazoles and phenazines, with potential biological activity.

- Materials Science: Incorporated into coordination polymers and thin-film materials via atomic/molecular layer deposition techniques.

For example, its reaction with diketones under oxidative conditions yields phenazines, which are studied for their electronic properties.

Evolution of Synthetic Methods

Synthetic routes to 3,5-diaminonitrobenzene have evolved significantly:

Early Methods (Pre-1960s):

- Nitration-Reduction Sequences: Starting from 1,3-diaminobenzene, nitration introduced the nitro group, though regioselectivity challenges limited yields.

Modern Methods (Post-1980s):

- Buchwald-Hartwig Coupling: Palladium-catalyzed coupling of nitrohalobenzenes with amines improved regiochemical control.

- Tandem Reduction-Oxidation: Sodium borohydride reduction of nitro intermediates followed by iron(III)-mediated oxidation streamlined phenazine synthesis.

Table 2: Comparison of Synthetic Approaches

| Method | Conditions | Yield (%) | Key Advancement |

|---|---|---|---|

| Nitration-Reduction | HNO₃/H₂SO₄, then H₂/Pd-C | 40–60 | Simple but low regioselectivity |

| Buchwald-Hartwig | Pd(OAc)₂, Cs₂CO₃, 110°C | 70–92 | Improved positional control |

| Tandem Redox | NaBH₄, FeCl₃, HCl | 77–88 | One-pot functionalization |

Position within Aromatic Nitro-Amino Compound Classification

3,5-Diaminonitrobenzene belongs to the nitroaniline subclass of aromatic compounds, characterized by the coexistence of amino and nitro groups on a benzene ring. Its structural features distinguish it from related compounds:

- Isomeric Differentiation: Unlike ortho- or para-substituted nitroanilines (e.g., 2-nitroaniline), its meta-substitution pattern enhances thermal stability and alters electronic properties.

- Reactivity Profile: The electron-withdrawing nitro group deactivates the ring, directing electrophilic substitutions to the amino groups, enabling selective functionalization.

- Comparative Toxicity: While structurally related to dinitroanilines (e.g., 3,5-dinitroaniline), its reduced nitro group count lowers environmental persistence.

This classification underscores its utility in designing redox-active materials and pharmaceuticals, where electronic modulation is critical.